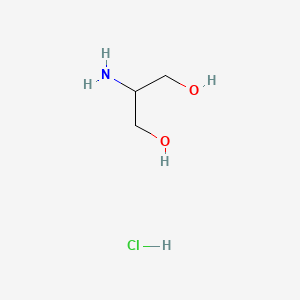

2-aminopropane-1,3-diol Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-aminopropane-1,3-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2.ClH/c4-3(1-5)2-6;/h3,5-6H,1-2,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDGBLRKKPTUYNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10905850 | |

| Record name | 2-Aminopropane-1,3-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100929-48-4, 73708-65-3 | |

| Record name | 2-Aminopropane-1,3-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-1,3-propanediol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 2-Aminopropane-1,3-diol Hydrochloride

This guide provides a comprehensive overview of the core physical properties of 2-aminopropane-1,3-diol hydrochloride (CAS RN: 73708-65-3). Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights for its application in a laboratory setting. We will delve into its fundamental characteristics, provide standardized protocols for its analysis, and clarify common points of confusion with structurally similar compounds.

Compound Identification and Clarification

This compound, also known by its synonym Serinol Hydrochloride, is a key building block in organic synthesis. Its structure, featuring a primary amine and two hydroxyl groups, makes it a versatile precursor for various pharmaceuticals and bioactive molecules.

A critical point of clarification is the frequent confusion between this compound and 2-Amino-2-(hydroxymethyl)-1,3-propanediol hydrochloride, commonly known as Tris Hydrochloride or Trizma® HCl (CAS RN: 1185-53-1).[1][2][3][4][5] While both are buffers used in biochemical and molecular biology applications, they are distinct molecules with different structures and properties. Tris contains a tertiary carbon bonded to the amino group and three hydroxymethyl groups, whereas 2-aminopropane-1,3-diol has a secondary carbon attached to the amine and two hydroxymethyl groups. This structural difference significantly impacts their respective chemical and physical behaviors. Researchers must verify the CAS number to ensure they are utilizing the correct compound for their specific application.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

// Atom nodes C1 [label="C", pos="0,0!", color="#202124"]; C2 [label="C", pos="1.5,0.5!", color="#202124"]; C3 [label="C", pos="1.5,-0.5!", color="#202124"]; N [label="NH3+", pos="2.5,0!", color="#4285F4"]; O1 [label="HO", pos="-1,0.5!", color="#EA4335"]; O2 [label="OH", pos="1.5,-1.5!", color="#EA4335"]; Cl [label="Cl-", pos="4,0!", color="#34A853"];

// Bond edges C1 -- O1; C1 -- C2; C1 -- C3; C2 -- N; C3 -- O2;

// Invisible edges for spacing Cl- N -- Cl [style=dotted, color=white, minlen=1.5]; } Caption: Molecular structure of this compound.

Physicochemical Properties

The hydrochloride salt form of 2-aminopropane-1,3-diol enhances its stability and solubility in aqueous solutions compared to its free base, serinol (CAS RN: 534-03-2).[6] The following table summarizes the key physical properties. It is important to note that while some data is available for the hydrochloride salt, other properties are more extensively documented for the free base. The expected influence of the salt formation is discussed.

| Property | Value | Source(s) | Remarks |

| Synonyms | Serinol Hydrochloride, 2-Amino-1,3-propanediol HCl | [1] | |

| CAS Number | 73708-65-3 | [1][7][8] | |

| Molecular Formula | C₃H₁₀ClNO₂ | [1] | |

| Molecular Weight | 127.57 g/mol | [8] | |

| Appearance | White crystalline powder | [1] | |

| Melting Point | 106-108 °C | [1] | Data for the hydrochloride salt. |

| Solubility | Soluble in water. | [6][9] | The hydrochloride salt is expected to have significantly higher aqueous solubility than the free base due to its ionic nature. The free base is also soluble in alcohol.[6][9] Specific quantitative data for the hydrochloride in various organic solvents is not readily available. |

| Hygroscopicity | Hygroscopic | [9][10] | Proper storage in a dry environment is crucial. |

| pKa | Not available | Data for the hydrochloride is not specified in the search results. The pKa of the conjugate acid (the ammonium group) is a critical parameter for buffer preparation. It can be determined experimentally via titration (see Protocol 3). For the free base (serinol), a predicted pKa of 12.24 is listed, which likely corresponds to one of the hydroxyl groups, not the amine.[4] | |

| Density | Not available | Data for the hydrochloride is not available. For the free base (serinol), a rough estimate of 1.181 g/cm³ is reported.[11] The density of the salt will differ. |

Experimental Protocols for Physical Characterization

To ensure the quality and consistency of this compound for research and development, rigorous physical characterization is essential. The following are standardized, self-validating protocols for determining key physical properties.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Rationale: DSC provides a highly accurate and reproducible measurement of the melting temperature and enthalpy of fusion. This method is superior to traditional capillary methods as it can also reveal information about purity and polymorphism.[12][13] A sharp melting peak is indicative of high purity.[13]

Protocol:

-

Calibration: Calibrate the DSC instrument using certified reference standards (e.g., indium) to ensure temperature and enthalpy accuracy.[12]

-

Sample Preparation: Accurately weigh 2-3 mg of this compound into an aluminum DSC pan. Crimp the pan to encapsulate the sample.

-

DSC Analysis:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 150 °C at a heating rate of 2 °C/min under a nitrogen atmosphere (50 mL/min).[12]

-

Record the heat flow as a function of temperature.

-

-

Data Analysis: Determine the onset temperature of the melting endotherm. This value represents the melting point. The area under the peak corresponds to the heat of fusion. To assess if the melting is a true thermodynamic event or influenced by decomposition, the analysis can be repeated at a different heating rate (e.g., 10 °C/min). A significant shift in the onset temperature may indicate a kinetic process like decomposition.[14]

Spectroscopic Identity Confirmation (FTIR & NMR)

Rationale: Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental techniques for confirming the molecular structure and identifying the presence of key functional groups, ensuring the identity of the material.

Protocol:

-

Sample Preparation (KBr Pellet Method):

-

Analysis:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the IR spectrum from 4000 to 400 cm⁻¹.

-

-

Expected Absorptions: The spectrum should show characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹), N-H stretching of the ammonium salt (broad, ~3000 cm⁻¹), C-H stretching (~2900 cm⁻¹), and C-O stretching (~1050 cm⁻¹).[16]

Protocol:

-

Sample Preparation:

-

Analysis:

-

Acquire ¹H and ¹³C NMR spectra.

-

-

Interpretation: The spectra should be consistent with the structure of 2-aminopropane-1,3-diol. The protonated amine (N-H) protons may be broad or exchange with D₂O, causing their signal to disappear.[21] The chemical shifts of protons and carbons adjacent to the electronegative oxygen and nitrogen atoms will be downfield.

Determination of Aqueous Solubility

Rationale: A quantitative understanding of solubility is critical for formulation development. The equilibrium solubility method ensures that the measured value represents the true saturation point of the compound in the solvent.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of deionized water in a sealed vial.

-

Agitate the suspension at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.[22]

-

-

Sample Analysis:

-

Allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. It is recommended to filter the sample through a 0.45 µm filter.

-

Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., HPLC with a suitable detector or a validated titration method).

-

-

Confirmation of Equilibrium: To confirm that equilibrium has been reached, the remaining suspension can be agitated for an additional period (e.g., another 24 hours) and the concentration of a new sample measured. The solubility value should remain consistent.[22]

pKa Determination by Titration

Rationale: The pKa of the protonated amine is a fundamental parameter that dictates the pH-dependent behavior of the molecule and is essential for designing buffer systems.[6] Potentiometric titration is a direct and accurate method for its determination.[23][24]

Protocol:

-

Sample Preparation:

-

Accurately prepare a solution of this compound of known concentration (e.g., 0.1 M) in deionized water.

-

-

Titration:

-

Calibrate a pH meter with standard buffer solutions.

-

Place a known volume of the amine hydrochloride solution in a beaker with a magnetic stir bar.

-

Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant.[23]

-

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the protonated amine has been neutralized.[25] This point can be found on the curve where the pH is changing most slowly before the steep inflection at the equivalence point.

-

dot digraph "Characterization_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label = "Initial Material"; style = "filled"; color = "#F1F3F4"; "Sample" [label="2-aminopropane-1,3-diol HCl Sample", fillcolor="#FBBC05"]; }

subgraph "cluster_1" { label = "Identity & Structure Verification"; style = "filled"; color = "#F1F3F4"; "FTIR" [label="FTIR Spectroscopy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "NMR" [label="NMR (1H & 13C) Spectroscopy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_2" { label = "Thermal & Purity Analysis"; style = "filled"; color = "#F1F3F4"; "DSC" [label="Differential Scanning\nCalorimetry (DSC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_3" { label = "Solution Properties"; style = "filled"; color = "#F1F3F4"; "Solubility" [label="Equilibrium Solubility\nDetermination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "pKa" [label="pKa Determination\nby Titration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

// Edges "Sample" -> "FTIR" [label="Confirm Functional Groups"]; "Sample" -> "NMR" [label="Confirm Molecular Structure"]; "Sample" -> "DSC" [label="Determine Melting Point\n& Purity"]; "Sample" -> "Solubility" [label="Quantify Solubility"]; "Sample" -> "pKa" [label="Determine Acid Dissociation Constant"]; } Caption: Workflow for the physical characterization of 2-aminopropane-1,3-diol HCl.

Safety, Handling, and Storage

2-Aminopropane-1,3-diol and its hydrochloride salt should be handled with appropriate safety precautions in a laboratory setting.

-

Handling: Use in a well-ventilated area. Avoid breathing dust.[26][27] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][26]

-

Storage: Store in a tightly closed container in a cool, dry place.[5][26] The compound is noted to be hygroscopic, so protection from moisture is essential to maintain its integrity.[9][10]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[26][28]

By adhering to these guidelines and protocols, researchers can ensure the accurate characterization and safe handling of this compound, facilitating its effective use in scientific discovery and development.

References

- 1. organicintermediate.com [organicintermediate.com]

- 2. 2-Amino-2- (Hydroxymethyl) Propane-1, 3-Diol Hydrochloride Tris Hydrochloride - Tris Hydrochloride and 1185-53-1 [deshengbio.en.made-in-china.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Amino-2-(hydroxymethyl)-1,3-propanediol hydrochloride(1185-53-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. youtube.com [youtube.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. scielo.br [scielo.br]

- 13. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. “Apparent Melting”: A New Approach to Characterizing Crystalline Structure in Pharmaceutical Materials - TA Instruments [tainstruments.com]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 18. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 20. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 21. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 22. researchgate.net [researchgate.net]

- 23. scribd.com [scribd.com]

- 24. studylib.net [studylib.net]

- 25. studysmarter.co.uk [studysmarter.co.uk]

- 26. fishersci.com [fishersci.com]

- 27. fishersci.com [fishersci.com]

- 28. 2-Amino-2-(hydroxymethyl)-1,3-propanediol(77-86-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

2-aminopropane-1,3-diol Hydrochloride chemical structure

An In-depth Technical Guide to 2-aminopropane-1,3-diol Hydrochloride

This guide provides a comprehensive technical overview of this compound, a versatile chemical compound with significant applications in pharmaceutical synthesis and biochemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, analytical characterization, and practical applications of this important molecule, grounding all information in established scientific principles and methodologies.

Core Introduction and Significance

2-Aminopropane-1,3-diol, commonly known by its trivial name Serinol, is a prochiral organic compound structurally similar to the amino acid serine.[1][2] Its hydrochloride salt, this compound, is the acid addition product that enhances stability and modifies the physicochemical properties of the parent amine, making it suitable for various applications. This compound serves as a critical intermediate and building block in the synthesis of a wide array of fine chemicals and active pharmaceutical ingredients (APIs).[3]

In the pharmaceutical landscape, the serinol backbone is integral to the structure of several notable drugs. It is a precursor for the antibiotic chloramphenicol, non-ionic X-ray contrast agents like iopamidol, and immunomodulating drugs such as Fingolimod, which is used in the treatment of multiple sclerosis.[2][4][5] Its derivatives are also explored in polymer chemistry for the synthesis of functional monomers.[6] Biologically, serinol derivatives are fundamental components of sphingolipids and act as second messengers in cellular signaling pathways, highlighting the compound's relevance in biochemical studies.[1][7]

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is paramount for its effective handling, characterization, and application. The protonation of the amino group to form the hydrochloride salt significantly influences its solubility and stability.

The chemical structure consists of a propane backbone with hydroxyl groups at positions 1 and 3, and an ammonium group at position 2, balanced by a chloride counter-ion.

Caption: Chemical Structure of this compound

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| Synonyms | Serinol hydrochloride, DL-Serinol hydrochloride | [3][8] |

| CAS Number | 534-03-2 (for free base, Serinol) | [9][10] |

| Molecular Formula | C₃H₁₀ClNO₂ | [11] |

| Molecular Weight | 127.57 g/mol | [11] |

| Appearance | White to off-white crystalline powder or lumps | [12][13] |

| Melting Point | 51-57°C (for free base) | [3][13] |

| Solubility | Soluble in water and alcohol | [3][8] |

| Stability | Stable under normal conditions; hygroscopic | [1][3] |

Note: The CAS number typically refers to the free base, Serinol. The hydrochloride salt is a distinct entity often prepared in situ or isolated as a separate product.

The hygroscopic nature of this compound necessitates storage in a dry, inert atmosphere to prevent moisture absorption, which could affect its purity and handling characteristics.[3][14]

Synthesis and Purification

The industrial production of this compound typically involves a two-stage process: the synthesis of the free base, Serinol, followed by its conversion to the hydrochloride salt. The choice of synthetic route is often dictated by the availability of starting materials, scalability, and desired purity.

Synthesis of Serinol (Free Base)

Several routes to Serinol have been established. A common and historically significant method involves the catalytic reduction of 2-nitro-1,3-propanediol.[5][15] This nitro-diol intermediate is itself synthesized from nitromethane and formaldehyde via a Henry Reaction.[15][16]

Workflow for Synthesis via Nitromethane:

-

Henry Reaction: Nitromethane is reacted with formaldehyde in the presence of a base (e.g., NaOH) to form tris(hydroxymethyl)nitromethane, which is then converted to 2-nitro-1,3-propanediol.[16]

-

Catalytic Reduction: The resulting 2-nitro-1,3-propanediol is catalytically hydrogenated using catalysts like Raney Nickel or Palladium on Carbon (Pd/C) to yield Serinol.[5]

An alternative patented process involves the reaction of 1,3-dimethoxy-isopropyl chloride with ammonia to form 1,3-dimethoxy-isopropylamine, which is then hydrolyzed with aqueous hydrochloric acid to produce Serinol.[15][17]

Conversion to Hydrochloride Salt

The conversion of the free base Serinol to its hydrochloride salt is a straightforward acid-base reaction. This step is crucial for purification, as the salt often exhibits better crystallinity and lower solubility in organic solvents than the free base, facilitating its isolation.

Protocol for Hydrochloride Salt Formation:

-

Dissolve the crude Serinol free base in a suitable alcohol solvent, such as methanol or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid or introduce anhydrous HCl gas.

-

The this compound will precipitate out of the solution.

-

The solid product is then collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove impurities, and dried under vacuum.[11][16]

Caption: General Synthesis & Purification Workflow

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of this compound. A multi-technique approach is employed, combining spectroscopic and chromatographic methods.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.[18][19][20]

-

¹H NMR: The spectrum would show characteristic signals for the methine proton (CH-N), the diastereotopic methylene protons (CH₂-O), and the exchangeable protons of the hydroxyl (-OH) and ammonium (-NH₃⁺) groups.

-

¹³C NMR: The spectrum would display distinct signals for the two carbon environments: the methine carbon bonded to the nitrogen and the two equivalent methylene carbons bonded to the oxygen atoms.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Expected peaks include a broad O-H stretch from the hydroxyl groups, N-H stretching from the ammonium group, and C-O stretching.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the cation (the free base).[21] Electron ionization (EI) would typically show a fragment pattern corresponding to the Serinol structure.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing purity. A suitable method, often involving a reversed-phase column, can separate the main compound from synthesis-related impurities.

-

Ion Exchange Chromatography: This technique can be used for the purification and analysis of the amino alcohol, separating it from other components in a mixture.[11]

Other Methods

-

Elemental Analysis: Confirms the empirical formula (C₃H₁₀ClNO₂) by determining the percentage composition of carbon, hydrogen, nitrogen, chlorine, and oxygen.[11]

-

Titration: The purity (assay) of the final product can be determined by non-aqueous acid-base titration.[13]

Caption: Analytical Workflow for Quality Control

Applications in Research and Drug Development

The utility of 2-aminopropane-1,3-diol and its hydrochloride salt stems from its bifunctional nature, containing both amine and diol functionalities. This makes it a versatile platform for chemical synthesis.

-

Pharmaceutical Intermediate: It is a key building block for complex APIs. Its prochiral nature allows for the creation of specific stereoisomers, which is critical in modern drug design. Its use in the synthesis of the immunosuppressant Fingolimod is a prime example of its importance in medicine.[4][22]

-

Contrast Media: The serinol structure is incorporated into non-ionic X-ray contrast agents like Iopamidol, which are used extensively in medical imaging.[2]

-

Biochemical Research: As a structural analog of serine and a component of sphingolipids, serinol and its derivatives are used in studies related to cellular signaling, phospholipid biosynthesis, and neurotransmitter synthesis.[7]

-

Polymer and Materials Science: The diol functionality allows it to be used in the preparation of polyesters and other polymers, which may have biomedical applications.[1][6] It can also be used to create functional cyclic carbonate monomers for polymerization.[6]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling 2-aminopropane-1,3-diol and its hydrochloride salt.

Table 2: Safety and Handling Guidelines

| Aspect | Recommendation | Source(s) |

| GHS Hazards | Causes severe skin burns and eye damage. | [10][23][24] |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection (safety goggles or face shield). | [23][25] |

| Handling | Handle in a well-ventilated area or in a closed system. Avoid dust formation. Wash hands thoroughly after handling. | [14][23][25] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere due to its hygroscopic nature. | [3][14][25] |

| First Aid | In case of skin contact, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek immediate medical attention for significant exposure. | [23][25] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [23] |

Conclusion

This compound is more than a simple chemical; it is a fundamental building block that enables significant advancements in medicine and materials science. Its straightforward synthesis, well-defined properties, and versatile reactivity make it an invaluable tool for researchers and developers. A thorough understanding of its chemistry, from synthesis and purification to analytical characterization and safe handling, is essential for harnessing its full potential in creating novel therapeutics and advanced materials.

References

- 1. seemafinechem.com [seemafinechem.com]

- 2. What is 2-amino-1,3-propanediol used for?_Chemicalbook [chemicalbook.com]

- 3. 2-Amino-1,3-propanediol with CAS 534-03-2 - Chemical Supplier Unilong [unilongindustry.com]

- 4. US9815772B2 - Process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents [patents.google.com]

- 5. d-nb.info [d-nb.info]

- 6. 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. 2-Amino-1,3-propanediol: Overview, Biological Functions and its Derivatives_Chemicalbook [chemicalbook.com]

- 8. 2-Amino-1,3-propanediol, 98% | Fisher Scientific [fishersci.ca]

- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 10. Serinol | C3H9NO2 | CID 68294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ige.tohoku.ac.jp [ige.tohoku.ac.jp]

- 12. 2-Amino-1,3-propanediol, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 13. L08426.06 [thermofisher.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. US4503252A - Process for the preparation of serinol and of serinol derivatives, and products obtained therefrom - Google Patents [patents.google.com]

- 16. Novel process for the preparation of serinol - Patent 0348223 [data.epo.org]

- 17. US4503252A - Process for the preparation of serinol and of serinol derivatives, and products obtained therefrom - Google Patents [patents.google.com]

- 18. rsc.org [rsc.org]

- 19. 2-Amino-1,3-propanediol(534-03-2) 1H NMR spectrum [chemicalbook.com]

- 20. spectrabase.com [spectrabase.com]

- 21. 2-Amino-1,3-propanediol [webbook.nist.gov]

- 22. US20160009634A1 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents [patents.google.com]

- 23. fishersci.com [fishersci.com]

- 24. 3-Amino-1,2-propanediol | C3H9NO2 | CID 73561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. sigmaaldrich.com [sigmaaldrich.com]

2-aminopropane-1,3-diol Hydrochloride CAS number

An In-Depth Technical Guide to 2-Aminopropane-1,3-diol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminopropane-1,3-diol, commonly known as Serinol, and its hydrochloride salt are fundamental building blocks in modern organic and medicinal chemistry. With its simple, prochiral structure featuring both amino and diol functionalities, Serinol hydrochloride serves as a versatile scaffold for synthesizing a wide array of complex molecules, from pharmaceuticals to specialized polymers. This guide provides a comprehensive technical overview of this compound, covering its chemical identity, synthesis, key applications in drug development, analytical procedures, and critical safety protocols. The insights herein are curated for researchers and professionals who require a deep, practical understanding of this compound's utility and handling.

Chemical Identity and Physicochemical Properties

This compound is the salt form of Serinol, a structure bearing a close resemblance to the amino acid serine.[1][2] The hydrochloride form is often preferred in experimental and industrial settings due to its enhanced stability and solubility in aqueous environments, which facilitates its use in solution-phase reactions.[3]

Key Identifiers:

-

Systematic Name: this compound

-

Parent Compound (Free Base): 2-Amino-1,3-propanediol (Serinol)

The fundamental properties of Serinol hydrochloride are summarized below. Understanding these parameters is crucial for designing experiments, developing formulations, and ensuring safe handling.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₉NO₂ · HCl | [5] |

| Molecular Weight | 127.57 g/mol | [5] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 106-108 °C | [5] |

| Solubility | Soluble in water and alcohol | [2][12] |

| Purity (Assay) | ≥98% | [5] |

| Storage | Keep in a dark, dry, well-ventilated place under an inert atmosphere; Hygroscopic | [12][13] |

Synthesis and Purification: From Precursor to Purified Salt

The synthesis of Serinol is a well-established process, with several routes developed for both laboratory and industrial-scale production.[14] The conversion to its hydrochloride salt is a straightforward acid-base reaction designed to improve the compound's handling characteristics.

Common Synthetic Pathways

Historically, Serinol was first synthesized by reducing dihydroxyacetone oxime.[14] Modern, more efficient methods are now prevalent. A common and effective strategy involves the reduction of a nitro-group precursor, which is itself derived from simple starting materials.

Workflow of a Representative Synthesis:

References

- 1. What is 2-amino-1,3-propanediol used for?_Chemicalbook [chemicalbook.com]

- 2. 2-Amino-1,3-propanediol | 534-03-2 [chemicalbook.com]

- 3. Serinol hydrochloride [myskinrecipes.com]

- 4. Serinol hydrochloride | 73708-65-3 [chemicalbook.com]

- 5. Serinol 98 73708-65-3 [sigmaaldrich.com]

- 6. 2-Amino-1,3-propanediol, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 534-03-2|2-Aminopropane-1,3-diol|BLD Pharm [bldpharm.com]

- 8. 2-Amino-1,3-propanediol, 98% | Fisher Scientific [fishersci.ca]

- 9. 2-Amino-1,3-propanediol | 534-03-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. 2-Amino-1,3-propanediol 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 11. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 12. 2-Amino-1,3-propanediol with CAS 534-03-2 - Chemical Supplier Unilong [unilongindustry.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. Serinol: small molecule - big impact - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties and Analysis of Serinol Hydrochloride

Abstract: This technical guide provides a comprehensive overview of serinol hydrochloride, a critical building block in pharmaceutical and chemical synthesis. The document centers on the definitive determination and practical application of its molecular weight. It delves into the core physicochemical properties, provides detailed protocols for the preparation and analytical verification of standard solutions, and outlines essential safety and handling procedures. This guide is intended for researchers, chemists, and drug development professionals who utilize serinol hydrochloride and require a robust understanding of its fundamental characteristics to ensure experimental accuracy and reproducibility.

Introduction to Serinol and its Hydrochloride Salt

Serinol, known systematically as 2-amino-1,3-propanediol, is a prochiral amino alcohol with the chemical formula C₃H₉NO₂.[1][2][3] Structurally analogous to the amino acid serine, serinol is a versatile and valuable intermediate in organic synthesis.[1][2][4] Its bifunctional nature, possessing both primary amine and diol functionalities, makes it an excellent chiral scaffold and building block for a wide array of complex molecules.[5][6]

While the free base form, serinol, is fundamental, for practical laboratory applications, it is most commonly supplied as a hydrochloride salt (HOCH₂CH(NH₂)CH₂OH·HCl). The formation of this salt serves several critical purposes:

-

Enhanced Stability: The salt form is generally more crystalline and less susceptible to degradation than the free amine.

-

Improved Solubility: Serinol hydrochloride exhibits excellent solubility in aqueous environments, a crucial attribute for solution-phase reactions and for the preparation of stock solutions in biological and chemical assays.[5]

-

Ease of Handling: As a stable, white crystalline powder, the hydrochloride salt is easier to weigh and handle accurately compared to the free base, which can be hygroscopic.[1][2][7][8]

Its applications are extensive, ranging from its historical use as a precursor for antibiotics like chloramphenicol to modern roles in the synthesis of X-ray contrast agents, anticancer agents, and sphingosine derivatives for dermatological research.[2][5][9]

Core Physicochemical Properties of Serinol Hydrochloride

Accurate experimental design and execution begin with a precise understanding of a reagent's physical and chemical properties. The molecular weight is paramount, serving as the foundation for all stoichiometric calculations.

Molecular Formula and Structure

The conversion of serinol to its hydrochloride salt involves the protonation of the primary amine by hydrogen chloride. This is an acid-base reaction that adds one atom of hydrogen and one atom of chlorine to the empirical formula.

The Definitive Molecular Weight

The molecular weight of serinol hydrochloride is 127.57 g/mol .[5][7][8][10][11] This value is derived from the sum of the molecular weight of the serinol free base (91.11 g/mol ) and hydrogen chloride (HCl, approx. 36.46 g/mol ).[1][2][12]

Understanding this derivation is key. Researchers must ensure they are using the molecular weight of the salt form for calculations when the material is supplied as such, as using the free base value would introduce a significant error of over 40%. This value is the cornerstone for preparing solutions of known molarity, calculating reaction equivalents, and interpreting analytical data.

Summary of Physicochemical Data

The essential quantitative data for serinol hydrochloride are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 127.57 g/mol | [5][7][8][10][11] |

| Chemical Formula | C₃H₁₀ClNO₂ | [7][8][10] |

| Linear Formula | HOCH₂CH(NH₂)CH₂OH·HCl | [5] |

| CAS Number | 73708-65-3 | [7][8] |

| Appearance | White crystalline powder | [7][8] |

| Melting Point | 106-108 °C (lit.) | [5][7][8][10][11] |

| Exact Mass | 127.040009 u | [7] |

Experimental Protocols for Characterization and Use

To ensure scientific integrity, all protocols must be self-validating. The following sections provide field-proven methodologies for the preparation and verification of serinol hydrochloride solutions, directly applying its core physicochemical properties.

Protocol: Gravimetric Preparation of a 100 mM Standard Stock Solution

This protocol details the accurate preparation of a standard aqueous stock solution. The primary causality for meticulous technique is the compound's hygroscopic nature, which can introduce significant error if not properly managed.[1][2][11]

Objective: To prepare 50 mL of a 100 mM serinol hydrochloride solution.

Materials:

-

Serinol hydrochloride (MW: 127.57 g/mol )

-

High-purity (e.g., Milli-Q) water

-

Calibrated analytical balance

-

50 mL Class A volumetric flask

-

Weighing paper/boat

-

Spatula

Methodology:

-

Stoichiometric Calculation:

-

Calculate the required mass:

-

Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Mass (g) = 0.100 mol/L × 0.050 L × 127.57 g/mol = 0.6379 g

-

-

-

Weighing Procedure:

-

Place a clean, dry weighing boat on the analytical balance and tare.

-

Expert Insight: Due to the hygroscopic nature of serinol hydrochloride, perform the weighing step promptly after removing the reagent from its desiccated storage container. Do not leave the container open to the atmosphere.

-

Carefully weigh as close to 0.6379 g of the powder as possible. Record the exact mass to four decimal places.

-

-

Dissolution and Dilution:

-

Quantitatively transfer the weighed powder into the 50 mL volumetric flask. Use a small amount of high-purity water to rinse the weighing boat and ensure all powder is transferred.

-

Add approximately 30-40 mL of water to the flask. Swirl gently to dissolve the solid completely. The high solubility of the hydrochloride salt facilitates this process.[5]

-

Once fully dissolved, allow the solution to equilibrate to room temperature.

-

Carefully add water to the flask until the bottom of the meniscus aligns precisely with the calibration mark.

-

Cap the flask and invert it 15-20 times to ensure a homogenous solution.

-

-

Final Concentration Calculation:

-

Recalculate the precise molarity based on the actual mass weighed.

-

Actual Molarity (mol/L) = [Actual Mass (g) / 127.57 g/mol ] / 0.050 L

-

-

Protocol: Verification of Molecular Identity via ESI-MS

This protocol provides a self-validating check to confirm the chemical identity of the prepared stock solution, ensuring trustworthiness in subsequent experiments.

Objective: To confirm the presence of serinol in the prepared solution using Electrospray Ionization Mass Spectrometry (ESI-MS).

Methodology:

-

Sample Preparation: Dilute a small aliquot of the 100 mM stock solution into a suitable solvent for mass spectrometry (e.g., 50:50 water:acetonitrile with 0.1% formic acid) to a final concentration of ~1-10 µM.

-

Instrument Setup: Configure the mass spectrometer to operate in positive ion ESI mode.

-

Data Acquisition: Infuse the sample and acquire the mass spectrum over a range that includes the expected mass-to-charge ratio (m/z), for instance, m/z 50-200.

-

Data Interpretation:

-

Expected Result: The primary ion observed will be the protonated serinol free base, [C₃H₉NO₂ + H]⁺.

-

Theoretical m/z: 91.11 (MW of serinol) + 1.007 (MW of H⁺) = 92.117

-

Trustworthiness Insight: In ESI-MS, the non-covalently bound hydrochloride is lost, and the basic amine is protonated. Observing a strong signal at m/z ≈ 92.1 confirms the presence of the serinol moiety and validates the identity of the starting material.

-

References

- 1. Serinol: small molecule - big impact - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Serinol | C3H9NO2 | CID 68294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Serinol - Wikipedia [en.wikipedia.org]

- 5. Serinol hydrochloride [myskinrecipes.com]

- 6. chemimpex.com [chemimpex.com]

- 7. echemi.com [echemi.com]

- 8. Serinol hydrochloride | 73708-65-3 [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. Serinol hydrochloride | CAS: 73708-65-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 11. chemwhat.com [chemwhat.com]

- 12. Serinol | CAS#:534-03-2 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Solubility of 2-aminopropane-1,3-diol Hydrochloride in Organic Solvents

For the Researcher, Scientist, and Drug Development Professional

Foreword: Understanding the Critical Role of Solubility

In the landscape of pharmaceutical development and organic synthesis, the solubility of a compound is a cornerstone of its utility and applicability. For active pharmaceutical ingredients (APIs) and key chemical intermediates like 2-aminopropane-1,3-diol hydrochloride (also known as Serinol hydrochloride), a thorough understanding of its solubility profile in various organic solvents is paramount. This parameter dictates everything from reaction kinetics and purification strategies to the formulation of final drug products. This guide, therefore, offers a deep dive into the theoretical and practical aspects of the solubility of this compound, empowering researchers to make informed decisions in their work.

Section 1: Physicochemical Characterization of 2-aminopropane-1,3-diol and its Hydrochloride Salt

A compound's solubility is intrinsically linked to its molecular structure and physical properties. 2-aminopropane-1,3-diol is a small, prochiral amino alcohol that presents a unique combination of functional groups.

The presence of a primary amine and two hydroxyl groups makes 2-aminopropane-1,3-diol a highly polar molecule with the capacity for extensive hydrogen bonding, both as a donor and an acceptor. The formation of the hydrochloride salt introduces an ionic character, which significantly influences its interaction with different solvent systems.

| Property | 2-aminopropane-1,3-diol (Serinol) | This compound |

| Molecular Formula | C₃H₉NO₂[1][2][3] | HOCH₂CH(NH₂)CH₂OH·HCl |

| Molecular Weight | 91.11 g/mol [1][2] | 127.57 g/mol |

| Appearance | White crystalline powder or lumps[4] | Crystalline solid |

| Melting Point | 52-56 °C[2] | 106-108 °C |

| Key Features | Hygroscopic, corrosive solid[4] | Enhanced aqueous solubility and stability |

The hydrochloride salt form is often employed to improve the stability and aqueous solubility of amine-containing compounds.[4] However, this often comes at the cost of reduced solubility in non-polar organic solvents.

Section 2: Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is the fundamental concept governing solubility. The solubility of this compound in a given organic solvent is a function of the interplay between several key factors:

-

Polarity: As an ionic salt, this compound is inherently polar. It will exhibit greater solubility in polar solvents that can effectively solvate the protonated amine and the chloride anion.

-

Hydrogen Bonding: The presence of hydroxyl and amino groups allows for significant hydrogen bonding. Solvents that are also capable of hydrogen bonding (e.g., alcohols) will be more effective at dissolving this compound.

-

Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. However, the extent of this effect varies depending on the solute-solvent system.

-

pH: In protic solvents, the pH can influence the equilibrium between the protonated (salt) and non-protonated (free base) forms of the amine, thereby affecting solubility.

The interplay of these factors can be visualized as follows:

Caption: Factors influencing the solubility of 2-aminopropane-1,3-diol HCl.

Section 3: Qualitative Solubility Profile

| Solvent | Polarity (Dielectric Constant) | Qualitative Solubility of 2-aminopropane-1,3-diol (Free Base) | Inferred Qualitative Solubility of Hydrochloride Salt |

| Water | 80.1 | Soluble[5] | Highly Soluble |

| Methanol | 32.7 | Soluble[5][6] | Likely Soluble |

| Ethanol | 24.5 | Soluble[2][5] | Soluble (especially when heated) |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Data not available | Likely Soluble |

| N,N-Dimethylformamide (DMF) | 36.7 | Data not available | Likely Soluble |

| Acetone | 20.7 | Data not available | Sparingly Soluble to Insoluble |

| Dichloromethane | 8.9 | Data not available | Insoluble |

| Toluene | 2.4 | Data not available | Insoluble |

| Diethyl Ether | 4.3 | Insoluble | Insoluble |

| Hexane | 1.9 | Data not available | Insoluble |

This table serves as a general guideline. It is imperative for researchers to experimentally determine the quantitative solubility in their specific solvent system of interest.

Section 4: A Validated Experimental Protocol for Solubility Determination

The following is a robust, self-validating protocol for the isothermal equilibrium method of determining the solubility of this compound in an organic solvent.

Materials and Equipment

-

This compound (high purity)

-

Organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

-

To each vial, add a precise volume of the desired organic solvent.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary study can be conducted to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a pre-warmed (or pre-cooled to the experimental temperature) syringe filter to prevent precipitation or dissolution during filtration.

-

Immediately dilute the filtered sample to a suitable concentration with the same solvent in a volumetric flask. This is to prevent precipitation upon cooling and to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method. A calibration curve should be prepared using standards of known concentrations.

-

-

Calculation:

-

The solubility (S) is calculated using the following formula: S = (C × V_total) / V_sample Where:

-

C is the concentration of the diluted sample determined by analysis.

-

V_total is the total volume of the diluted sample.

-

V_sample is the volume of the supernatant taken for dilution.

-

-

Section 5: Conclusion and Future Perspectives

While a comprehensive, publicly available database of the quantitative solubility of this compound in organic solvents remains an area for future research, the principles and methodologies outlined in this guide provide a robust framework for its determination. By understanding the physicochemical properties of the molecule and the factors that govern its solubility, researchers can rationally select solvents and experimental conditions to suit their specific needs. The provided experimental protocol offers a reliable method for generating the precise solubility data that is critical for advancing research and development in the pharmaceutical and chemical industries.

References

- 1. Serinol | C3H9NO2 | CID 68294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.at [fishersci.at]

- 3. 2-Amino-1,3-propanediol [webbook.nist.gov]

- 4. What is 2-amino-1,3-propanediol used for?_Chemicalbook [chemicalbook.com]

- 5. Serinol; 2-Amino-1,3-Propanediol BP EP USP CAS534-03-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 6. 2-Amino-1,3-propanediol | 534-03-2 | TCI AMERICA [tcichemicals.com]

Introduction: The Strategic Conversion of a Bio-renewable Chiral Precursor

An In-Depth Technical Guide to the Synthesis of 2-Aminopropane-1,3-diol Hydrochloride from Serine

2-Aminopropane-1,3-diol, commonly known as serinol, is a valuable chiral building block in the synthesis of a wide array of fine chemicals and pharmaceuticals.[1][2] Its applications range from the production of antibiotics like chloramphenicol to its use as a precursor for non-ionic X-ray contrast agents such as Iopamidol.[2][3] The hydrochloride salt form enhances the compound's stability and handling characteristics, making it ideal for storage and further synthetic applications.

This guide details a robust and scalable laboratory synthesis of this compound starting from L-serine, a readily available and optically pure amino acid. By leveraging serine as the starting material, we capitalize on a bio-renewable precursor to maintain stereochemical integrity throughout the synthetic sequence, directly yielding the chiral product without the need for resolution steps.[4] The chosen synthetic pathway involves two primary transformations: the esterification of the carboxylic acid moiety of serine, followed by its chemoselective reduction to the corresponding primary alcohol.

Part 1: Synthetic Strategy and Mechanistic Rationale

The conversion of serine to serinol hydrochloride is efficiently achieved through a two-step process. The core principle is the selective reduction of the carboxylic acid group while preserving the amine and primary alcohol functionalities. Direct reduction of a carboxylic acid with common borohydride reagents is challenging; therefore, the acid is first converted to an ester, a more reactive functional group for this type of reduction.

Step 1: Fischer Esterification of L-Serine

The synthesis commences with the protection and activation of the carboxylic acid group of L-serine through Fischer esterification. By reacting L-serine with methanol in the presence of an acid catalyst (typically HCl, which can be generated in situ from thionyl chloride), L-serine methyl ester hydrochloride is formed.[5] This reaction serves a dual purpose:

-

Activation: The methyl ester is significantly more susceptible to nucleophilic attack by hydride reagents than the carboxylate anion of the parent amino acid.

-

Protection: The amine group is protonated to form the ammonium salt, preventing it from engaging in unwanted side reactions.

Step 2: Reduction of the Ester to the Diol

The critical reduction step transforms the serine methyl ester into serinol. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can achieve this, they are hazardous and often lead to complicated workups.[6] A safer and highly effective alternative is the use of sodium borohydride (NaBH₄) activated by a Lewis acid, such as lithium chloride (LiCl).[7][8]

Sodium borohydride alone is generally not potent enough to reduce esters.[9] However, in the presence of LiCl in a solvent like tetrahydrofuran (THF), a transmetalation reaction occurs, generating the more powerful reducing agent, lithium borohydride (LiBH₄), in situ.[10]

Reaction: NaBH₄ + LiCl → LiBH₄ + NaCl (s)

The precipitation of sodium chloride in THF drives the equilibrium towards the formation of LiBH₄, which then readily reduces the ester to the primary alcohol.[7][10] This method offers the efficacy of a stronger hydride reagent with the operational simplicity and safety of NaBH₄.

Step 3: Isolation and Salt Formation

Following the reduction, the reaction is quenched, and the resulting serinol free base is isolated. For enhanced stability and ease of handling, the purified serinol is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Overall Synthetic Pathway

The complete transformation is illustrated below.

Caption: Overall reaction scheme for the synthesis of Serinol HCl from L-Serine.

Part 2: Detailed Experimental Protocol

This protocol is designed for researchers and professionals in drug development and chemical synthesis. Adherence to standard laboratory safety procedures is mandatory.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| L-Serine | 105.09 | 10.51 g | 0.10 | |

| Methanol (MeOH) | 32.04 | 200 mL | - | Anhydrous |

| Thionyl Chloride (SOCl₂) | 118.97 | 8.0 mL | 0.11 | Use with caution in a fume hood |

| Sodium Borohydride (NaBH₄) | 37.83 | 7.57 g | 0.20 | |

| Lithium Chloride (LiCl) | 42.39 | 8.48 g | 0.20 | Dry thoroughly before use |

| Tetrahydrofuran (THF) | 72.11 | 300 mL | - | Anhydrous |

| Dichloromethane (DCM) | 84.93 | 3 x 150 mL | - | For extraction |

| Ethanol (EtOH) | 46.07 | As needed | - | For crystallization |

| 10% Citric Acid (aq) | - | ~100 mL | - | For quenching |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - | For salt formation |

Step-by-Step Methodology

1. Synthesis of L-Serine Methyl Ester Hydrochloride

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add L-serine (10.51 g, 0.10 mol) and anhydrous methanol (200 mL).

-

Cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (8.0 mL, 0.11 mol) dropwise over 30 minutes. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux. Continue heating until the solution becomes clear (typically 3-4 hours).

-

Cool the solution to room temperature and remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid is L-serine methyl ester hydrochloride, which can be used in the next step without further purification.

2. Synthesis of 2-Aminopropane-1,3-diol (Serinol)

-

Dry the flask containing the crude L-serine methyl ester hydrochloride under high vacuum for 1 hour.

-

Under an inert atmosphere (nitrogen or argon), add anhydrous THF (300 mL).

-

To this suspension, add anhydrous lithium chloride (8.48 g, 0.20 mol) followed by sodium borohydride (7.57 g, 0.20 mol) in portions.[7]

-

Stir the mixture vigorously at room temperature overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Workup and Isolation

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by the gradual addition of 10% aqueous citric acid until the pH is ~4 and gas evolution ceases.[7]

-

Concentrate the mixture in vacuo to remove the THF.

-

To the remaining aqueous residue, add water (150 mL) and extract the product with dichloromethane (3 x 150 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude serinol as a viscous oil or low-melting solid.

4. Purification and Formation of Hydrochloride Salt

-

Dissolve the crude serinol in a minimal amount of absolute ethanol.

-

Prepare a solution of ethanolic HCl by carefully bubbling dry HCl gas through cold ethanol or by the cautious addition of acetyl chloride to ethanol.

-

Add the ethanolic HCl solution dropwise to the serinol solution until the mixture is acidic (test with pH paper).

-

Crystallization can be induced by cooling the solution to 0 °C and scratching the inside of the flask with a glass rod.

-

Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under high vacuum.

Part 3: Product Characterization

The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques.

Expected Analytical Data

| Analysis | Expected Result |

| Appearance | White to off-white crystalline solid[11] |

| Melting Point | Approx. 149 °C (decomposes)[12] |

| ¹H NMR (D₂O) | δ ~3.8-4.0 (m, 4H, -CH₂OH), δ ~3.4-3.6 (m, 1H, -CH(NH₂)-) |

| ¹³C NMR (D₂O) | δ ~60-62 (CH₂OH), δ ~55-57 (CHNH₂) |

| IR (KBr, cm⁻¹) | ~3300-3400 (O-H, N-H stretch), ~2900-3000 (C-H stretch), ~1600 (N-H bend), ~1050 (C-O stretch) |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The amine protons are often exchanged in D₂O.[13][14][15]

The successful synthesis will yield a product whose spectral data are consistent with the structure of this compound. The yield should be calculated based on the initial amount of L-serine.

Conclusion

This guide provides a comprehensive, scientifically grounded protocol for the synthesis of this compound from L-serine. The methodology emphasizes safety, scalability, and the use of readily available reagents. By converting serine to its methyl ester followed by an in situ generated LiBH₄ reduction, this process offers a reliable route to a valuable chiral intermediate for pharmaceutical and chemical industries. The detailed procedural steps and rationale behind them are intended to empower researchers to successfully replicate and adapt this synthesis for their specific applications.

References

- 1. seemafinechem.com [seemafinechem.com]

- 2. What is 2-amino-1,3-propanediol used for?_Chemicalbook [chemicalbook.com]

- 3. Serinol: small molecule - big impact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serinol - Wikipedia [en.wikipedia.org]

- 5. orgsyn.org [orgsyn.org]

- 6. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]

- 7. Reduction of esters to alcohols w/ in situ LiBH4 , Hive Novel Discourse [chemistry.mdma.ch]

- 8. reddit.com [reddit.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. reddit.com [reddit.com]

- 11. 2-Amino-1,3-propanediol | 534-03-2 [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000187) [hmdb.ca]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

An In-Depth Technical Guide to the Biological Functions of 2-Aminopropane-1,3-diol Derivatives

Foreword: Unlocking the Therapeutic Potential of a Versatile Scaffold

The 2-aminopropane-1,3-diol scaffold, a seemingly simple organic structure, has emerged as a cornerstone in the development of potent immunomodulatory and biologically active agents. This guide provides an in-depth exploration of the multifaceted biological functions of its derivatives, with a primary focus on their groundbreaking role as sphingosine-1-phosphate (S1P) receptor modulators. We will delve into the intricate molecular mechanisms, established and emerging therapeutic applications, and the critical interplay between chemical structure and biological activity. This technical resource is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal class of compounds.

Part 1: The Central Role of 2-Aminopropane-1,3-diol Derivatives as Sphingosine-1-Phosphate (S1P) Receptor Modulators

The most profound biological impact of 2-aminopropane-1,3-diol derivatives to date lies in their ability to modulate the sphingosine-1-phosphate (S1P) signaling pathway. This pathway is a critical regulator of a vast array of physiological processes, most notably immune cell trafficking.

The Sphingosine-1-Phosphate Signaling Axis: A Primer

Sphingosine-1-phosphate is a bioactive lipid mediator that exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), designated S1P₁₋₅.[1] The distribution of these receptors varies across different cell types and tissues, leading to a diverse range of cellular responses upon S1P binding.[2] A key feature of this system is the S1P concentration gradient that exists between the blood and lymphatic system (high S1P) and the interior of lymphoid organs (low S1P). This gradient is crucial for guiding the egress of lymphocytes from lymph nodes and the thymus into circulation.[2]

Fingolimod (FTY720): The Archetypal 2-Aminopropane-1,3-diol S1P Receptor Modulator

Fingolimod, a synthetic analog of the fungal metabolite myriocin, is the first-in-class oral therapy approved for relapsing-remitting multiple sclerosis and represents the quintessential 2-aminopropane-1,3-diol derivative targeting the S1P pathway.[1] Chemically known as 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride, its mechanism of action is a paradigm of functional antagonism.[1]

In vivo, fingolimod is phosphorylated by sphingosine kinase 2 to its active form, fingolimod-phosphate. This phosphorylated derivative acts as a potent agonist at four of the five S1P receptors (S1P₁, S1P₃, S1P₄, and S1P₅). The therapeutic effect in multiple sclerosis is primarily attributed to its action on the S1P₁ receptor on lymphocytes.[3]

The binding of fingolimod-phosphate to S1P₁ initially activates the receptor, but subsequently leads to its internalization and degradation. This downregulation of S1P₁ renders lymphocytes unresponsive to the S1P gradient, effectively trapping them within the lymph nodes.[3] This sequestration of lymphocytes, including autoreactive T cells that mediate the inflammatory damage in multiple sclerosis, prevents their infiltration into the central nervous system.

Beyond Fingolimod: The Landscape of S1P Receptor Modulating Derivatives

The success of fingolimod has spurred the development of a new generation of 2-aminopropane-1,3-diol derivatives with improved selectivity and pharmacokinetic profiles. The primary goal has been to achieve potent S1P₁ agonism while minimizing activity at other S1P receptors, particularly S1P₃, which has been linked to cardiovascular side effects like bradycardia.

| Compound | S1P Receptor Selectivity | Key Features |

| Fingolimod | S1P₁, S1P₃, S1P₄, S1P₅ | First-in-class, non-selective agonist |

| Siponimod | S1P₁, S1P₅ | Selective, approved for secondary progressive MS |

| Ozanimod | S1P₁, S1P₅ | Selective, with a favorable safety profile |

| Ponesimod | S1P₁ | Highly selective for S1P₁ |

Part 2: Synthesis and Structure-Activity Relationships (SAR)

The therapeutic efficacy of 2-aminopropane-1,3-diol derivatives is intrinsically linked to their chemical structure. Understanding the synthesis and SAR is paramount for the rational design of novel and improved modulators.

General Synthetic Strategies

A common synthetic route to 2-substituted 2-aminopropane-1,3-diols involves the introduction of a desired side chain onto a propanediol backbone. One versatile approach starts from commercially available 2-amino-1,3-propanediol (serinol). The amino group can be chemoselectively reacted with a variety of electrophiles to introduce diverse functionalities.[2]

Structure-Activity Relationship Insights

SAR studies have revealed several key structural features that govern the activity of these compounds as S1P receptor modulators:

-

The Polar Headgroup: The 2-amino-1,3-diol moiety is crucial for mimicking the structure of sphingosine and for phosphorylation, which is often required for activity. The (pro-S)-hydroxymethyl group has been shown to be essential for potent immunosuppressive activity.[1]

-

The Lipophilic Tail: The nature and length of the substituent at the 2-position significantly influence potency and selectivity. For instance, in a series of 2-substituted 2-aminopropane-1,3-diols, the introduction of a phenyl ring into an alkyl chain was found to be critical for activity, with the optimal distance between the quaternary carbon and the phenyl ring being two carbon atoms.[1]

-

Modifications for Selectivity: Strategic modifications to the linker and the terminal lipophilic group can fine-tune the selectivity for different S1P receptor subtypes. For example, the development of ethanolamine-based agonists with a terminal carboxylic acid has led to potent S1P₁ agonists with over 1000-fold selectivity over S1P₃.

Part 3: Experimental Protocols for Assessing Biological Function

The evaluation of 2-aminopropane-1,3-diol derivatives necessitates robust and reproducible experimental protocols. Below are methodologies for assessing their primary biological activity as S1P receptor modulators.

S1P Receptor Binding Assays

Objective: To determine the binding affinity of a test compound for S1P receptors.

Methodology: Radioligand Competitive Binding Assay [4]

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM HEPES-Na, pH 7.5, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA).

-

Dilute cell membranes expressing the target S1P receptor subtype in the assay buffer to a final concentration of 1-2 µg of membrane protein per well.

-

Prepare a solution of a radiolabeled S1P analog (e.g., [³²P]S1P) in the assay buffer to a final concentration of 0.1-0.2 nM.

-

Prepare serial dilutions of the test compound in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of the diluted test compound or vehicle (for total and non-specific binding).

-

Add 50 µL of the diluted S1P receptor membranes to each well and pre-incubate for 30 minutes at room temperature.

-

Add 50 µL of the radiolabeled S1P analog to each well to initiate the binding reaction.

-

Incubate for 60 minutes at room temperature.

-

Terminate the reaction by rapid filtration through glass fiber filter plates.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the test compound concentration to determine the IC₅₀ value.

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

-

S1P Receptor Functional Assays

Objective: To assess the functional activity of a test compound as an agonist or antagonist at S1P receptors.

Methodology: Receptor Internalization Assay [1]

-

Cell Culture:

-

Culture cells stably expressing a fluorescently-tagged S1P receptor (e.g., S1P₁-GFP) in a suitable medium.

-

-

Assay Procedure:

-

Seed the cells in a 96-well imaging plate.

-

Treat the cells with various concentrations of the test compound.

-

Incubate the plate at 37°C in a CO₂ incubator for a specified period (e.g., 30-60 minutes) to allow for receptor internalization.

-

Fix and stain the cells with a nuclear stain (e.g., Hoechst).

-

-

Data Acquisition and Analysis:

-

Acquire images of the cells using a high-content imaging system.

-

Quantify the internalization of the receptor by measuring the intensity and number of fluorescent vesicles inside the cells.

-

Plot the receptor internalization as a function of the test compound concentration to determine the EC₅₀ value.

-

In Vivo Assessment of Lymphocyte Trafficking

Objective: To evaluate the effect of a test compound on lymphocyte egress from lymphoid organs in a living animal.

Methodology: Flow Cytometric Analysis of Peripheral Blood Lymphocytes

-

Animal Dosing:

-

Administer the test compound or vehicle to a cohort of rodents (e.g., mice or rats) via the desired route (e.g., oral gavage).

-

-

Blood Collection:

-

At various time points post-dosing, collect peripheral blood samples from the animals.

-

-

Cell Staining:

-

Lyse red blood cells from the blood samples.

-

Stain the remaining white blood cells with a panel of fluorochrome-conjugated antibodies to identify different lymphocyte subsets (e.g., CD4⁺ T cells, CD8⁺ T cells, B cells).

-

-

Flow Cytometry:

-

Acquire the stained cells on a flow cytometer.

-

Analyze the data to determine the absolute counts and percentages of different lymphocyte populations in the peripheral blood.

-

-

Data Interpretation:

-

A significant reduction in the number of circulating lymphocytes in the treated group compared to the vehicle group indicates that the test compound is inhibiting lymphocyte egress from lymphoid organs.

-

Part 4: Expanding Horizons: Biological Functions Beyond S1P Receptor Modulation

While the immunomodulatory effects via S1P receptor modulation are the most well-characterized, emerging research suggests that 2-aminopropane-1,3-diol derivatives possess a broader range of biological activities.

Antimicrobial and Anticancer Potential

Several studies have begun to explore the antimicrobial and anticancer properties of novel 2-aminopropane-1,3-diol derivatives. For instance, certain diaminopyrimidine derivatives based on a 1,3-aminoalcohol scaffold have demonstrated significant antiproliferative activity against various human cancer cell lines.[5] The precise mechanisms of action in these contexts are still under investigation but may involve targets distinct from the S1P signaling pathway.

Enzyme Inhibition

The 2-aminopropane-1,3-diol scaffold can also serve as a building block for the synthesis of enzyme inhibitors. For example, a library of 1,3-disubstituted 2-propanols, which share a structural similarity to the core of 2-aminopropane-1,3-diol, was synthesized and evaluated for the inhibition of β-secretase (BACE-1), a key enzyme in the pathogenesis of Alzheimer's disease.[6]

Conclusion: A Scaffold of Continuing Discovery

The 2-aminopropane-1,3-diol framework has proven to be a remarkably versatile and fruitful starting point for the discovery of potent bioactive molecules. From the profound immunomodulatory effects of S1P receptor modulators like fingolimod to the emerging potential in oncology and neurodegenerative diseases, these derivatives continue to be a focal point of medicinal chemistry and drug development. The insights into their synthesis, structure-activity relationships, and diverse biological functions presented in this guide underscore the immense therapeutic potential that has been, and continues to be, unlocked from this elegant chemical scaffold.

References

- 1. Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular and neuroimmune pharmacology of S1P receptor modulators and other disease-modifying therapies for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization, molecular modeling, and potential antimicrobial and anticancer activities of novel 2-aminoisoindoline-1,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and structure-activity relationship studies of 1,3-disubstituted 2-propanols as BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Serinol in Phospholipid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phospholipids are fundamental components of cellular membranes and play critical roles in signaling and metabolism. While the biosynthesis of glycerophospholipids and sphingolipids is well-established, the emerging role of the amino alcohol serinol (2-amino-1,3-propanediol) is opening new frontiers in lipid biology. This guide provides an in-depth exploration of serinol's multifaceted involvement in phospholipid biosynthesis, including its role as the backbone for a novel class of lipids—serinophospholipids—and its function as a modulator of canonical phospholipid synthesis. We will delve into the known biosynthetic pathways, the enzymes involved, and the analytical techniques required to study these molecules. Furthermore, we will discuss the physiological implications of serinol-containing lipids and the potential for targeting these pathways in drug development.

Introduction: Beyond Glycerol and Sphingosine

The structural diversity of phospholipids has long been considered to revolve around two primary backbones: glycerol and sphingosine. However, recent discoveries have challenged this paradigm with the identification of a new class of phospholipids built upon a serinol backbone.[1][2][3][4][5] These "serinophospholipids" have been identified as major membrane components in the thermophilic bacterium Limisphaera ngatamarikiensis, where they can constitute up to 38% of the total phospholipid mass.[3][4] This discovery suggests that our understanding of membrane lipid diversity and evolution is incomplete and highlights the need to explore alternative biosynthetic pathways.

Concurrently, serinol has been shown to act as a modulator of conventional phospholipid biosynthesis. Studies in human T cell lines have demonstrated that serinol can significantly inhibit the synthesis of major phospholipids such as phosphatidylserine (PS), phosphatidylcholine (PC), and phosphatidylethanolamine (PE).[6] This positions serinol at a critical metabolic nexus, with the potential to influence membrane composition and downstream signaling events.

This guide will provide a comprehensive overview of these dual roles of serinol, offering researchers the foundational knowledge and technical insights required to investigate this exciting and rapidly evolving area of lipid research.

The Canonical Pathways: A Refresher

To understand the significance of serinol's involvement, it is essential to first briefly revisit the established pathways of glycerophospholipid and sphingolipid biosynthesis, for which L-serine is a key precursor.[7][8]